molecular formula C7H6ClNO B1451607 4-Methylpyridine-2-carbonyl chloride CAS No. 640296-10-2

4-Methylpyridine-2-carbonyl chloride

Cat. No. B1451607
M. Wt: 155.58 g/mol
InChI Key: RVRWPUAYKGVZRQ-UHFFFAOYSA-N
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Description

4-Methylpyridine-2-carbonyl chloride, also known as 2-Chloro-6-methylpyridine-4-carbonyl chloride, is a colorless to tan liquid . It has a molecular weight of 190.03 and a CAS number of 26413-58-1 .


Synthesis Analysis

The synthesis of compounds similar to 4-Methylpyridine-2-carbonyl chloride has been reported in the literature . For instance, the compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was derived from ortho-toluylchloride and 2-amino-4-picoline .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylpyridine-4-carbonyl chloride conforms to its infrared spectrum and proton, carbon NMR . The compound has a refractive index of 1.5555 .


Physical And Chemical Properties Analysis

2-Chloro-6-methylpyridine-4-carbonyl chloride is a colorless to tan liquid with a refractive index of 1.5555 . It has a molecular weight of 190.03 .

Scientific Research Applications

Another related compound, trifluoromethylpyridine (TFMP), has been used in the agrochemical and pharmaceutical industries . TFMP derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Another related compound, trifluoromethylpyridine (TFMP), has been used in the agrochemical and pharmaceutical industries . TFMP derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physi- cochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety And Hazards

2-Chloro-6-methylpyridine-4-carbonyl chloride is classified as a skin corrosive and eye damage hazard (Category 1B, H314) according to the GHS classification . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

4-methylpyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRWPUAYKGVZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664495
Record name 4-Methylpyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine-2-carbonyl chloride

CAS RN

640296-10-2
Record name 4-Methylpyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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